3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of urolithin, specifically a modified form of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Urolithins are a class of organic compounds formed through the transformation of ellagitannins by the gut microbiota when dietary ellagitannins from berries and nuts are consumed. [, ] While 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one itself has not been found naturally, its structural similarity to urolithins makes it a relevant compound in medicinal chemistry research, particularly for exploring potential enzyme inhibitory activities. []
The synthesis of 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its structural analogs has been reported in the literature. [] The synthesis typically involves a multi-step process, starting from commercially available 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. This starting material is subjected to an alkylation reaction with a suitable 4-bromobenzyl halide in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction conditions and specific reagents used may vary depending on the desired product and its purity.
The molecular structure of 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one comprises a benzo[c]chromen-6-one core structure. A key feature is the presence of a 4-bromobenzyloxy group attached to the 3-position of the benzo[c]chromen-6-one scaffold. This substitution at the 3-position plays a crucial role in its interaction with biological targets and its potential biological activities. []
3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been investigated in the context of medicinal chemistry research for its potential as a phosphodiesterase II (PDE2) inhibitor. [] PDE2 inhibitors have garnered interest as potential therapeutic agents for various conditions, including neurodegenerative diseases, cardiovascular disorders, and erectile dysfunction. While the specific applications of this particular compound are still under investigation, its potential as a starting point for developing novel PDE2 inhibitors with improved potency and selectivity is promising.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8